molecular formula C21H28N2O3 B1655371 N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide CAS No. 353492-18-9

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide

Cat. No.: B1655371
CAS No.: 353492-18-9
M. Wt: 356.5 g/mol
InChI Key: IWKSNPHJPAOSPF-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide is a synthetic compound with a molecular formula of C21H28N2O3 and a molecular weight of 356.5 g/mol. This compound is part of the adamantane derivative family, which is known for its unique structural properties and diverse applications in various fields, including medicinal chemistry, materials science, and catalysis .

Preparation Methods

The synthesis of N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide involves several steps. One common method includes the reaction of 1-adamantylamine with 4-methoxyphenyl isocyanate to form the intermediate product, which is then reacted with 2-oxopropanoic acid to yield the final compound . The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .

Chemical Reactions Analysis

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . Additionally, it can interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide can be compared with other adamantane derivatives, such as:

    1-Adamantanamine: Known for its antiviral properties, particularly against influenza viruses.

    Amantadine: Used as an antiviral and antiparkinsonian drug.

    Rimantadine: Another antiviral drug similar to amantadine but with fewer side effects.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity compared to other adamantane derivatives .

Properties

IUPAC Name

N-[1-(4-methoxyanilino)-1-oxopropan-2-yl]adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-13(19(24)23-17-3-5-18(26-2)6-4-17)22-20(25)21-10-14-7-15(11-21)9-16(8-14)12-21/h3-6,13-16H,7-12H2,1-2H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKSNPHJPAOSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)NC(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387917
Record name F3175-0011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353492-18-9
Record name F3175-0011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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